molecular formula C5H10N2O B1355320 1,3-dimethyl-5-pyrazolidone CAS No. 54945-11-8

1,3-dimethyl-5-pyrazolidone

Cat. No.: B1355320
CAS No.: 54945-11-8
M. Wt: 114.15 g/mol
InChI Key: GTYIOKFAHJURRV-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-pyrazolidone is a heterocyclic organic compound with the molecular formula C5H10N2O. It is a white crystalline solid that is soluble in water and organic solvents

Biochemical Analysis

Biochemical Properties

2,5-Dimethylpyrazolidin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with L-threonine dehydrogenase and aminoacetone oxidase, which are crucial in metabolic pathways . These interactions often involve the binding of 2,5-Dimethylpyrazolidin-3-one to the active sites of these enzymes, thereby modulating their catalytic activities.

Cellular Effects

The effects of 2,5-Dimethylpyrazolidin-3-one on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, 2,5-Dimethylpyrazolidin-3-one has been found to impact cell signaling pathways, leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, 2,5-Dimethylpyrazolidin-3-one exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation . This binding can result in changes in gene expression, further influencing cellular processes. For example, the interaction of 2,5-Dimethylpyrazolidin-3-one with L-threonine dehydrogenase and aminoacetone oxidase can lead to the modulation of metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dimethylpyrazolidin-3-one have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2,5-Dimethylpyrazolidin-3-one remains stable under specific conditions, but its degradation can lead to the formation of by-products that may influence cellular processes . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to alter cellular function over time.

Dosage Effects in Animal Models

The effects of 2,5-Dimethylpyrazolidin-3-one vary with different dosages in animal models. At lower doses, the compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxic effects become prominent .

Metabolic Pathways

2,5-Dimethylpyrazolidin-3-one is involved in several metabolic pathways. It interacts with enzymes such as L-threonine dehydrogenase and aminoacetone oxidase, influencing the metabolic flux and levels of metabolites . These interactions are crucial for the compound’s role in biochemical reactions, as they determine the flow of metabolites through various pathways.

Transport and Distribution

The transport and distribution of 2,5-Dimethylpyrazolidin-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for determining the compound’s overall impact on cellular function.

Subcellular Localization

2,5-Dimethylpyrazolidin-3-one is localized within specific subcellular compartments, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, where it exerts its biochemical effects . This subcellular localization is crucial for understanding the compound’s role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-5-pyrazolidone typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method involves the oxidative aromatization and bromination of pyrazolidin-3-one using a HBr-H2O2 system under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of green chemistry principles, such as the HBr-H2O2 system, is becoming more prevalent to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1,3-dimethyl-5-pyrazolidone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like Eosin Y under visible light to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents, although specific examples are less documented.

    Substitution: The compound can undergo substitution reactions, particularly halogenation, where bromination is a notable example.

Common Reagents and Conditions:

    Oxidation: Eosin Y-catalyzed visible-light-mediated aerobic conditions.

    Bromination: HBr-H2O2 system under mild conditions.

Major Products Formed:

    Oxidation Products: Various endo and exo oxidation products.

    Bromination Products: 4-bromopyrazol-3-ol.

Scientific Research Applications

1,3-dimethyl-5-pyrazolidone has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic systems and functionalized pyrazoles.

    Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.

    Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

  • 5,5-Dimethylpyrazolidin-3-one
  • 1,2-Diphenyl-3,5-dioxopyrazolidine
  • 3,5-Bis(1’,2’,4’-triazol-1’-yl)pyridine

Comparison: 1,3-dimethyl-5-pyrazolidone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 5,5-Dimethylpyrazolidin-3-one, it has different steric and electronic properties that influence its reactivity and applications .

Properties

IUPAC Name

2,5-dimethylpyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-4-3-5(8)7(2)6-4/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYIOKFAHJURRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546352
Record name 2,5-Dimethylpyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54945-11-8
Record name 2,5-Dimethylpyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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